Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate
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Overview
Description
Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-methylquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce quinoxaline-6-methanol derivatives .
Scientific Research Applications
Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl quinoxaline-6-carboxylate
- 8-Methoxyquinoxaline
- 2-Methylquinoxaline
Uniqueness
Methyl 8-methoxy-2-methyl-6-quinoxalinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinoxaline ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 8-methoxy-2-methylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-7-6-13-9-4-8(12(15)17-3)5-10(16-2)11(9)14-7/h4-6H,1-3H3 |
InChI Key |
XUPHBSCIUSBLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(C=C(C2=N1)OC)C(=O)OC |
Origin of Product |
United States |
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